3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Medicinal Chemistry Chemical Probes Structure-Activity Relationship (SAR)

This 3,4-dimethoxybenzamide features a unique pharmacophore created by the specific arrangement of the 3,4-dimethoxybenzamide core and 1-(4-methoxyphenyl)cyclopentyl moiety—a spatial configuration not replicated by simple positional isomers. The close regioisomer inverts this substitution pattern, altering hydrogen-bonding geometry and steric distribution, making generic substitution risky without head-to-head comparative data. Currently offered as a high-purity (≥95%) synthetic building block ideal for late-stage SAR diversification. Its defined molecular formula (C22H27NO4, MW 369.5) and distinct UV/ionization characteristics also make it suitable as an LC-MS or HPLC calibration standard for benzamide-containing analytes.

Molecular Formula C22H27NO4
Molecular Weight 369.461
CAS No. 1091396-68-7
Cat. No. B2564364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
CAS1091396-68-7
Molecular FormulaC22H27NO4
Molecular Weight369.461
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H27NO4/c1-25-18-9-7-17(8-10-18)22(12-4-5-13-22)15-23-21(24)16-6-11-19(26-2)20(14-16)27-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,24)
InChIKeyYXBYZXFDSGQJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide (CAS 1091396-68-7) – Procurement Baseline and Class Identification


3,4-Dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide (CAS 1091396-68-7) is a synthetic small molecule with the formula C22H27NO4 and a molecular weight of 369.5 g/mol . It belongs to the benzamide class, featuring a 3,4-dimethoxybenzamide core linked via a methylene bridge to a 1-(4-methoxyphenyl)cyclopentyl moiety . The compound is primarily listed in chemical vendor catalogs as a research chemical; no primary peer-reviewed publications or regulatory filings were identified in authoritative databases (PubMed, ChEMBL, PubChem) that provide quantitative biological activity data for this specific CAS number.

Why 3,4-Dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide Cannot Be Substituted by Generic Benzamide Analogs


The specific arrangement of the 3,4-dimethoxybenzamide group and the 1-(4-methoxyphenyl)cyclopentyl substituent creates a unique pharmacophore shape that is not replicated by simple positional isomers. A close regioisomer, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxybenzamide, inverts the substitution pattern, which would alter hydrogen-bonding geometry, steric bulk distribution, and potentially target engagement . Without head-to-head comparative data, the risk of functional non-equivalence remains high. The absence of published SAR (structure-activity relationship) data means that any generic substitution carries unquantified risk of loss of desired activity.

3,4-Dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide – Quantitative Differentiation Evidence Guide


Structural Uniqueness vs. Closest Regioisomer – Basis for Differential Target Interaction

The target compound places the 3,4-dimethoxy substitution on the benzamide ring and the 4-methoxyphenyl group on the cyclopentyl moiety. The closest catalogued regioisomer, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxybenzamide, swaps these substitutions . This topological inversion is expected to alter key molecular recognition features such as dipole moment orientation, steric occupancy of hydrophobic pockets, and hydrogen-bond acceptor positioning. However, no direct comparative binding or functional data are available in the public domain for this pair.

Medicinal Chemistry Chemical Probes Structure-Activity Relationship (SAR)

Absence of Documented Selectivity or Potency Profiles – A Data Gap

A systematic search of ChEMBL, PubChem, BindingDB, and PubMed yielded zero entries for CAS 1091396-68-7 [1][2]. No Ki, IC50, EC50, or selectivity data were retrieved for any target. In contrast, other benzamide derivatives (e.g., certain dopamine D2/D3 ligands) have publicly available affinity data in the low nanomolar range [3]. The complete data void for the target compound precludes any evidence-based claim of superiority or even equivalence to any characterized analog.

Drug Discovery Pharmacology Chemical Biology

Purity and Supply-Chain Specifications – Minimal Differentiator

Vendor listings for CAS 1091396-68-7 report a typical purity of 95%+ . The regioisomer N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxybenzamide is also offered at 95% purity . Thus, commercially available purity does not differentiate the target compound from its closest structural analog. No certificates of analysis (CoA) with specific impurity profiles were publicly available for comparison.

Chemical Procurement Analytical Chemistry Quality Control

3,4-Dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide – Evidence-Linked Application Scenarios


Synthetic Intermediate for Custom Benzamide Library Synthesis

Given the complete absence of biological data, the most defensible application is as a synthetic building block. The compound can serve as a scaffold for late-stage diversification, where the 3,4-dimethoxybenzamide and 1-(4-methoxyphenyl)cyclopentyl motifs are installed for SAR exploration. The established purity of 95%+ supports its use in parallel synthesis, provided users perform identity confirmation via NMR and LCMS.

Negative Control or Inactive Comparator for Benzamide Probe Studies

If future studies characterize related active benzamides, this compound—lacking any documented activity—could be employed as a structurally matched negative control. This application is contingent on experimental confirmation that it does not engage the biological targets of interest at relevant concentrations.

Physicochemical Method Development Standard

The compound's defined molecular formula (C22H27NO4) and molecular weight (369.5 g/mol) make it suitable as a retention time or mass spectrometry calibration standard for LC-MS and HPLC method development, particularly for benzamide-containing analytes. Its structural features (multiple methoxy groups, cyclopentyl ring) provide distinct UV absorbance and ionization characteristics.

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